ADB-PINACA N-(4-hydroxypentyl) is a synthetic cannabinoid that belongs to the class of compounds known as indazole-3-carboxamides. It is structurally related to other synthetic cannabinoids, such as ADB-PINACA and MDMB-4en-PINACA, and is noted for its psychoactive properties similar to delta-9-tetrahydrocannabinol, the active component of cannabis. The compound has been associated with severe intoxication cases and is classified as a Schedule I substance in the United States due to its potential for abuse and lack of accepted medical use .
The compound is classified under synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids through interaction with cannabinoid receptors in the brain. Specifically, ADB-PINACA N-(4-hydroxypentyl) acts primarily as an agonist for the cannabinoid receptors CB1 and CB2, leading to various psychoactive effects .
The synthesis of ADB-PINACA N-(4-hydroxypentyl) typically involves several key steps:
The synthesis can be performed under standard laboratory conditions, utilizing common reagents and techniques found in organic synthesis. The process emphasizes the importance of controlling reaction conditions to minimize byproducts and ensure high yields of the desired compound.
The molecular formula for ADB-PINACA N-(4-hydroxypentyl) is C19H26N4O2, with a molecular weight of approximately 342.4 g/mol. The structure features an indazole ring connected to a carboxamide group, with a pentyl chain that includes a hydroxyl functional group at the 4-position.
ADB-PINACA N-(4-hydroxypentyl) undergoes several metabolic reactions within biological systems:
The identification of metabolites typically employs liquid chromatography coupled with mass spectrometry, allowing for precise detection and quantification of both parent compounds and their metabolites in biological samples .
ADB-PINACA N-(4-hydroxypentyl) exerts its psychoactive effects primarily through agonistic action on cannabinoid receptors CB1 and CB2:
The binding affinity of ADB-PINACA N-(4-hydroxypentyl) for these receptors results in altered neurotransmitter release, leading to various physiological effects such as euphoria, altered perception, and potential adverse reactions like anxiety or psychosis .
Despite its potential for research, ethical considerations regarding its safety and legality significantly limit its use in scientific settings .
Synthetic cannabinoids (SCs) represent a structurally diverse class of new psychoactive substances (NPS) designed to mimic Δ⁹-tetrahydrocannabinol (THC) effects by targeting cannabinoid receptors CB1 and CB2. ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) belongs to the indazole-carboxamide subclass of SCs, characterized by an indazole core linked to a carboxamide group and a variable tail moiety. These compounds are engineered with structural flexibility to evade legal restrictions while maximizing receptor affinity. Unlike classical phytocannabinoids, indazole-derived SCs like ADB-PINACA exhibit enhanced receptor potency and metabolic stability, contributing to their prevalence in illicit markets. Phase I metabolism of these SCs primarily yields hydroxylated metabolites, such as the N-(4-hydroxypentyl) derivative, which retain significant pharmacological activity and complicate toxicological profiling [1] [3].
ADB-PINACA features a three-component architecture: (1) an indazole core, (2) a carboxamide linker, and (3) an amino-dimethylbutanone (ADB) head group with a pentyl tail. Its N-(4-hydroxypentyl) metabolite arises from cytochrome P450-mediated hydroxylation at the fourth carbon of the pentyl chain, introducing a polar hydroxyl (-OH) group. This modification significantly alters physicochemical properties:
Table 1: Structural Comparison of ADB-PINACA and Its N-(4-hydroxypentyl) Metabolite
Property | ADB-PINACA | N-(4-hydroxypentyl) Metabolite |
---|---|---|
Molecular Formula | C₁₉H₂₈N₄O₂ | C₁₉H₂₈N₄O₃ |
Molecular Weight (g/mol) | 344.45 | 360.50 |
Core Structure | Indazole | Indazole |
Tail Modification | -Pentyl | -4-Hydroxypentyl |
Chiral Centers | C-2 of ADB group | C-2 of ADB group |
SMILES Notation | O=C(NC(C(N)=O)C(C)(C)C)C₁=NN(CCCCC)C₂=C₁C=CC=C₂ | O=C(NC(C(N)=O)C(C)(C)C)C₁=NN(CCCC(O)C)C₂=C₁C=CC=C₂ |
ADB-PINACA exhibits sub-nanomolar affinity for human cannabinoid receptors (hCB1 and hCB2), acting as a potent full agonist. Binding studies using [³H]CP55,940 displacement assays reveal Ki values typically <10 nM for both receptors. The N-(4-hydroxypentyl) metabolite, while showing reduced affinity compared to the parent compound, retains significant activity:
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4